5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a trimethoxyphenyl group, and a benzyl(methyl)amino moiety
Properties
Molecular Formula |
C23H23N3O4 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
5-[benzyl(methyl)amino]-2-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C23H23N3O4/c1-26(15-16-8-6-5-7-9-16)23-18(14-24)25-21(30-23)11-10-17-12-19(27-2)22(29-4)20(13-17)28-3/h5-13H,15H2,1-4H3/b11-10+ |
InChI Key |
DDRNHWHUSJOLCU-ZHACJKMWSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C#N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(N=C(O2)C=CC3=CC(=C(C(=C3)OC)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Introduction of the Trimethoxyphenyl Group: This step involves the use of a Heck reaction, where a vinyl halide reacts with a trimethoxyphenylboronic acid in the presence of a palladium catalyst.
Attachment of the Benzyl(Methyl)Amino Group: This can be achieved through a nucleophilic substitution reaction where a benzyl(methyl)amine reacts with a suitable leaving group on the oxazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Heck reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl(methyl)amino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxazole ring, potentially leading to ring-opening or hydrogenation of the double bonds.
Substitution: The trimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the oxazole ring or fully hydrogenated products.
Substitution: Various substituted derivatives of the trimethoxyphenyl group.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect signaling pathways by modulating the activity of key proteins or enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: Similar in having a benzyl group and a heterocyclic ring.
3,4,5-Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group, known for their biological activity.
Uniqueness
5-[BENZYL(METHYL)AMINO]-2-[(1E)-2-(3,4,5-TRIMETHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
